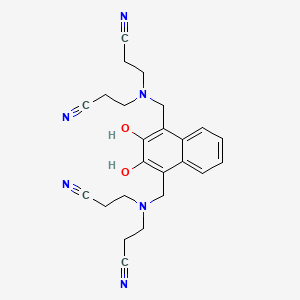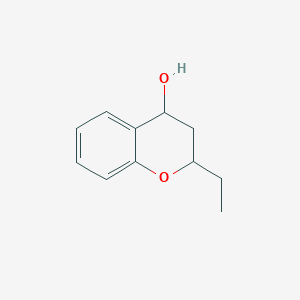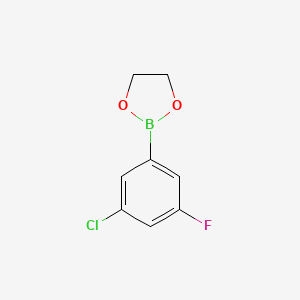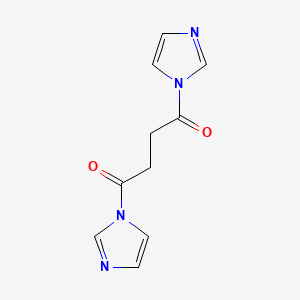
1,4-Diimidazol-1-ylbutane-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Diimidazol-1-ylbutane-1,4-dione is a chemical compound with the molecular formula C10H10N4O2 and a molecular weight of 218.212 g/mol It is characterized by the presence of two imidazole rings attached to a butane-1,4-dione backbone
準備方法
Synthetic Routes and Reaction Conditions
1,4-Diimidazol-1-ylbutane-1,4-dione can be synthesized through several methods. One common approach involves the reaction of imidazole with succinyl chloride in the presence of a base such as triethylamine . The reaction typically proceeds under mild conditions, resulting in the formation of the desired product with good yields.
Another method involves the use of N,N’-carbonyldiimidazole (CDI) as a coupling agent. In this approach, imidazole is reacted with succinic anhydride in the presence of CDI to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1,4-Diimidazol-1-ylbutane-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole compounds.
Substitution: The imidazole rings can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole rings .
科学的研究の応用
1,4-Diimidazol-1-ylbutane-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential use in drug development, particularly as an antifungal and antibacterial agent.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,4-diimidazol-1-ylbutane-1,4-dione involves its interaction with specific molecular targets. The imidazole rings can coordinate with metal ions, forming stable complexes that can inhibit the activity of certain enzymes. Additionally, the compound can interact with biological membranes, affecting their permeability and function .
類似化合物との比較
Similar Compounds
1,4-Diimidazol-1-ylbutane-2,3-dione: Similar structure but with different substitution pattern on the butane backbone.
1,2-Diimidazol-1-ylethane-1,2-dione: Shorter carbon chain and different positioning of imidazole rings.
1,4-Diimidazol-1-ylbenzene: Aromatic ring instead of aliphatic butane backbone.
Uniqueness
1,4-Diimidazol-1-ylbutane-1,4-dione is unique due to its specific arrangement of imidazole rings and the butane-1,4-dione backbone. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
特性
CAS番号 |
83329-71-9 |
|---|---|
分子式 |
C10H10N4O2 |
分子量 |
218.21 g/mol |
IUPAC名 |
1,4-di(imidazol-1-yl)butane-1,4-dione |
InChI |
InChI=1S/C10H10N4O2/c15-9(13-5-3-11-7-13)1-2-10(16)14-6-4-12-8-14/h3-8H,1-2H2 |
InChIキー |
ICDIYWVMRXHECJ-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C=N1)C(=O)CCC(=O)N2C=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


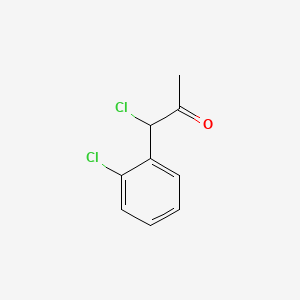
![2-thia-5,9,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene](/img/structure/B13998883.png)
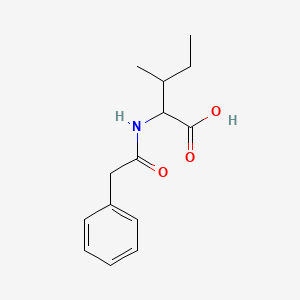
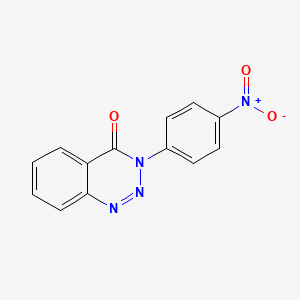
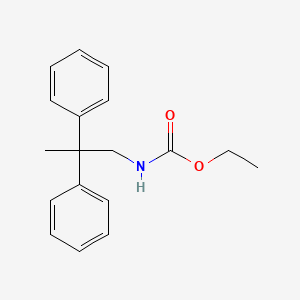

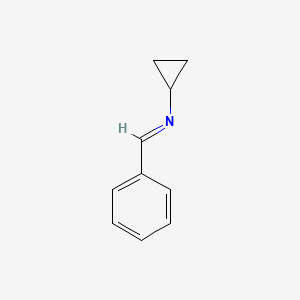
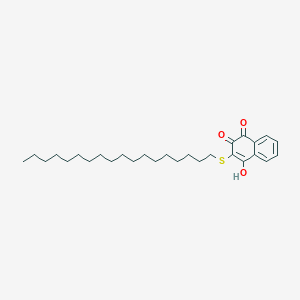
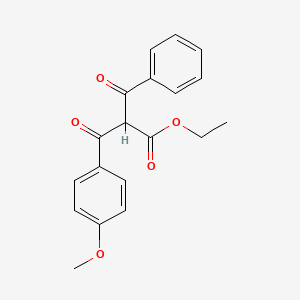
![6-amino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13998943.png)
